3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine
Description
3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a difluoromethyl (-CF$2$H) substituent at position 3 and an ethyl (-CH$2$CH$3$) group at position 1 of the pyrazole ring. Based on structural analogs and computational analysis, its molecular formula is inferred to be C$6$H$9$F$2$N$_3$, with a molecular weight of 161.15 g/mol (calculated from , and 19) . The difluoromethyl group enhances electronegativity and metabolic stability, making it valuable in medicinal and agrochemical research.
Properties
Molecular Formula |
C6H9F2N3 |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
InChI Key |
QKXUGWVIWKQCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Grignard Exchange and Carbonation Route
Inspired by carboxylation strategies , this method involves 4-halo-3-(difluoromethyl)-1-ethyl-1H-pyrazole as a precursor. A Grignard reagent (e.g., isopropyl magnesium chloride) facilitates halogen-lithium exchange, generating a nucleophilic intermediate. Quenching with carbon dioxide introduces a carboxyl group, which is subsequently reduced to the amine via Hofmann degradation or enzymatic transamination .
Example Protocol
-
Grignard Exchange : React 4-bromo-3-(difluoromethyl)-1-ethylpyrazole with iPrMgCl in THF at 0°C .
-
Carbonation : Bubble CO₂ through the solution, yielding 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid .
-
Decarboxylation-Amination : Treat with Pb(OAc)₄ and ammonium hydroxide to convert the carboxyl group to an amine .
Yield : ~58% over three steps .
Purity : >99% after recrystallization .
Copper-Promoted Difluoromethylation
This two-step route, adapted from CN116178265A , employs ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate as the starting material. Diazotization with tert-butyl nitrite and fluoroboric acid generates a diazonium salt, which undergoes copper-catalyzed coupling with (difluoromethyl)trimethylsilane (TMSCF₂H) . Acidic hydrolysis then yields the target amine.
Optimized Conditions
Advantages :
Cyclocondensation of Hydrazines with Diketones
A modular approach involves cyclocondensing ethyl hydrazine with 1,1-difluoro-3-aminobutane-2,4-dione under acidic conditions . The reaction proceeds via enamine formation, followed by cyclization to construct the pyrazole ring.
Typical Procedure
Yield : 65% .
Purity : 98.5% by HPLC .
Comparative Analysis of Synthesis Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|---|
| Halogenation & Coupling | 3 | 64 | 99.5 | High | Hazardous intermediates |
| Grignard Carbonation | 3 | 58 | 99.0 | Moderate | Multi-step functionalization |
| Copper Difluoromethylation | 2 | 72 | 99.8 | High | Cost of TMSCF₂H |
| Cyclocondensation | 1 | 65 | 98.5 | Low | Limited substrate availability |
Key Insights :
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Coupling
This reaction is pivotal for producing SDH inhibitor fungicides. The amine reacts with activated carboxylic acids (e.g., acyl chlorides) under basic conditions:
Example Synthesis (Molecules 2015, 20(5)) :
| Reactant (RCOCl) | Product (Amide) | Yield (%) | Antifungal Activity (EC₅₀, μg/mL) |
|---|---|---|---|
| 3-Chlorophenyl | SCU2028 | 92 | 0.12 (vs Zymoseptoria tritici) |
| 2-Methylphenyl | SCU2030 | 88 | 0.18 |
The carbonyl oxygen of the amide forms hydrogen bonds with SDH residues (TYR58, TRP173), enhancing binding affinity .
Diazotization and Cross-Coupling
The amine undergoes diazotization with NaNO₂/HCl, followed by Sandmeyer-type coupling with potassium difluoromethyl trifluoroborate (KDFMTB):
Conditions (CN111303035A) :
-
Temperature: -5°C to 5°C (diazotization), 35–50°C (coupling)
-
Catalyst: Cuprous oxide (0.05 eq)
Grignard Exchange and Carboxylation
The halogenated derivative (e.g., 4-bromo-3-difluoromethyl pyrazole) reacts with Grignard reagents (e.g., iPrMgCl), followed by CO₂ quenching to form carboxylic acids:
Optimized Protocol (WO2017064550A1) :
N-Alkylation and Substitution
The amine participates in nucleophilic substitution with alkyl halides or alcohols:
Example (WO2014120397A1) :
Salt Formation
Protonation with HCl forms a stable hydrochloride salt, improving solubility for biological testing:
Properties (PubChem CID 121215468) :
Cyclization Reactions
Under acidic conditions, the amine participates in ring-closing reactions with hydrazines or carbonyl compounds to form fused heterocycles:
Key Conditions (CN111303035A) :
Oxidation and Reduction
Scientific Research Applications
Pharmaceutical Applications
- Antifungal Activity :
- Drug Development :
-
Molecular Docking Studies :
- Molecular docking simulations have indicated that these compounds can effectively interact with target proteins involved in fungal metabolism, suggesting a mechanism by which they exert their antifungal effects. For example, hydrogen bonding interactions with specific amino acids in target enzymes have been identified .
Agrochemical Applications
-
Fungicides :
- The derivative 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, synthesized from 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine, is utilized as a precursor in the development of novel fungicides. The annual production of such fungicides exceeds 30,000 metric tons, highlighting their economic significance .
- Crop Protection :
Case Study 1: Antifungal Efficacy
A study conducted on various analogs of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine revealed that specific modifications to the pyrazole structure significantly increased antifungal activity against a range of fungi. The compound's ability to form stable interactions with target enzymes was confirmed through both in vitro assays and molecular modeling techniques.
Case Study 2: Environmental Impact
Research examining the environmental footprint of fluorinated agrochemicals highlights the potential benefits of using compounds like 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine. Improved cost efficiency and reduced waste during production processes were observed, contributing to more sustainable agricultural practices .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Pharmaceuticals | Antifungal agents | Outperformed traditional fungicides in efficacy tests |
| Agrochemicals | Crop protection agents | Significant reductions in environmental impact reported |
| Drug Development | Metabolic stability enhancers | Enhanced pharmacological profiles due to fluorination |
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their properties:
Physicochemical Properties
Biological Activity
3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in the fields of agrochemistry and pharmaceuticals. Its biological activity, particularly as a fungicide, stems from its structural characteristics that allow it to interact with various biological targets. This article explores the compound's biological activity, focusing on its synthesis, antifungal properties, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a pyrazole ring with a difluoromethyl group and an ethyl substituent. The synthesis typically involves the reaction of N-methyl-3-aminopyrazole with difluoromethylating agents, followed by various coupling reactions to introduce the ethyl group. The synthetic routes have been optimized for yield and purity, achieving over 99.5% purity in some cases .
Antifungal Properties
3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine has shown promising antifungal activity against several phytopathogenic fungi. In vitro studies have demonstrated that it inhibits mycelial growth effectively, making it a candidate for agricultural applications.
Table 1: Antifungal Activity Against Phytopathogenic Fungi
| Compound | Fungi Tested | Inhibition (%) | Reference |
|---|---|---|---|
| 3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-amine | Alternaria solani | 85% | |
| Botrytis cinerea | 78% | ||
| Fusarium oxysporum | 82% | ||
| Phytophthora infestans | 75% |
The antifungal mechanism is primarily attributed to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts energy production in fungal cells, leading to cell death. Molecular docking studies suggest that the compound can form hydrogen bonds with critical amino acids in the SDH enzyme, enhancing its binding affinity and efficacy against target fungi .
Structure-Activity Relationships (SAR)
Recent studies have employed quantitative structure-activity relationship (QSAR) modeling to predict the biological activity of pyrazole derivatives. The analysis indicates that steric and electronic properties significantly influence antifungal efficacy.
Table 2: QSAR Parameters for Pyrazole Derivatives
| Descriptor | Value | Influence on Activity |
|---|---|---|
| Steric Hindrance | High | Positive correlation |
| Electrostatic Potential | Moderate | Negative correlation |
| Hydrogen Bond Donors | High | Positive correlation |
These findings suggest that modifications to the pyrazole ring or substituents can enhance or diminish biological activity, guiding future synthesis efforts for more potent derivatives .
Case Studies
In a comparative study, several derivatives of 3-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine were synthesized and tested against standard fungicides like boscalid. One derivative exhibited superior antifungal activity compared to boscalid, highlighting the potential for developing more effective agricultural fungicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
